6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound notable for its fused pyrrole and pyridine ring structure. This compound features a fluorine atom at the 6th position and a methyl group at the 2nd position, contributing to its unique chemical properties and potential biological activities. It belongs to the pyrrolopyridine family, which has garnered significant interest in medicinal chemistry due to its applications in drug discovery, particularly as a kinase inhibitor and in cancer therapy .
The compound is classified as a nitrogen-containing heterocycle, specifically within the pyrrolopyridine class. Its molecular formula is C₈H₈FN, and it has been identified under the CAS registry number 1190319-73-3. The presence of both fluorine and nitrogen atoms enhances its metabolic stability and binding affinity to various molecular targets, making it a valuable candidate in pharmaceutical research .
The synthesis of 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine typically involves several steps that include the construction of the pyrrolopyridine core followed by the introduction of substituents. One common synthetic route involves starting from 2-aminopyridine, where halogenation and cyclization are key steps. The reaction conditions may include:
Industrial methods often utilize continuous flow chemistry to optimize yield and purity while minimizing waste. Catalysts may be employed to enhance reaction efficiency, aligning with green chemistry principles .
6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine can participate in various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to create new derivatives for further study .
The mechanism of action for 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, thereby blocking signaling pathways that promote cell proliferation and survival. This inhibition is particularly relevant in cancer therapy, where targeting aberrant kinase activity can lead to reduced tumor growth .
Relevant data from analyses indicate that this compound exhibits favorable properties for medicinal applications due to its structural features that enhance bioactivity and stability .
6-Fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine has several significant applications in scientific research:
The ongoing research into this compound underscores its potential as a versatile tool in both therapeutic development and fundamental biological research .
The synthesis of 6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS 1190319-73-3, C₈H₇FN₂) typically employs strategic cyclization as a key step to construct the fused pyrrolopyridine core. One validated approach involves:
A critical advancement involves regioselective functionalization at the 6-position. Research demonstrates that introducing fluorine prior to ring closure significantly improves yield compared to post-cyclization fluorination. Microwave-assisted synthesis has reduced reaction times from >24 hours to <4 hours while maintaining yields of 70-85% [3] [9]. This methodology enables gram-scale production with >95% purity, as confirmed by HPLC and ¹H-NMR spectroscopy [3].
While direct Chan–Lam coupling (copper-catalyzed C–N bond formation) remains underexplored for this specific scaffold, related palladium-catalyzed cross-couplings are pivotal for derivatization:
Table 1: Transition Metal-Catalyzed Reactions of Pyrrolopyridine Derivatives
Reaction Type | Catalyst System | Position Modified | Yield Range | Application Example |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂/DME | C5 | 75-88% | GluN2B PET tracer precursors [4] |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | N1 | 65-82% | JAK3 inhibitor intermediates [5] |
Sonogashira | Pd(PPh₃)₄/CuI | C5 | 70-78% | c-Met inhibitor development [6] |
These methodologies demonstrate exceptional functional group tolerance, accommodating esters, nitriles, and protected amines—essential for pharmaceutical applications [5] [6].
Direct fluorination of the pre-formed pyrrolopyridine core faces challenges due to poor regioselectivity. Preferred approaches include:
For methylation, deuterium labeling studies confirm two efficient pathways:
A breakthrough in isotope labeling employs [¹¹C]CH₃I for PET tracer synthesis. Radiolabeling at N1 achieves 4% isolated radiochemical yield (non-decay corrected) with >99% purity and specific activity of 17.7 GBq/μmol—critical for neuroimaging applications targeting GluN2B NMDA receptors [4].
Protecting group selection profoundly impacts synthetic efficiency for this bifunctional heterocycle:
Table 2: Protecting Group Performance in Pyrrolopyridine Synthesis
Protecting Group | Installation Yield | Stability to C2 Lithiation | Deprotection Conditions | Deprotection Yield |
---|---|---|---|---|
Boc | 95% | Excellent | TFA/DCM, 25°C, 1h | 98% |
Bn | 90% | Moderate | Pd/C, H₂, 12h | 85% |
SEM | 88% | Excellent | TBAF, THF, 40°C, 6h | 92% |
Strategic recommendations: Boc protection is preferred for short sequences due to mild deprotection. For multi-step syntheses involving strong nucleophiles, SEM protection provides superior stability despite longer deprotection protocols [5] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: